molecular formula C20H21N5O3S2 B2429199 1-[3-(2,3-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone CAS No. 403843-53-8

1-[3-(2,3-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No. B2429199
CAS RN: 403843-53-8
M. Wt: 443.54
InChI Key: NELBHXHRARZUKR-UHFFFAOYSA-N
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Description

1-[3-(2,3-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C20H21N5O3S2 and its molecular weight is 443.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader class of chemicals synthesized for their promising biological activities. A study highlights the synthesis of sulfur- and nitrogen-containing derivatives, noting their significant antioxidant effects and potential in drug creation due to their ability to stabilize biological membranes and increase mitochondrial membrane potential, suggesting a broad application in medicinal chemistry (Farzaliyev et al., 2020). Another study explores the synthesis of 3-heteroarylthioquinoline derivatives, exhibiting potent in vitro activity against Mycobacterium tuberculosis, hinting at its application in antimicrobial drug development (Chitra et al., 2011).

Biological Activities

Compounds with similar structural motifs have been evaluated for a variety of biological activities. A novel series of pyrazole chalcones showed promising anti-inflammatory, antioxidant, and antimicrobial activities, indicating the potential utility of structurally related compounds in therapeutic applications (Bandgar et al., 2009). Additionally, thiazolo-pyrimidine analogues demonstrated antimicrobial activities through docking studies, suggesting these scaffolds could serve as templates for new antimicrobial agents (Bhadraiah et al., 2020).

Antitumor Potential

A study on microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles highlighted several compounds with promising antitumor activities against breast cancer cells, underscoring the potential of related chemical structures in oncology (Mahmoud et al., 2021).

Synthesis Techniques and Crystal Structure Analysis

Research on directed metalation for synthesizing functionalized benzo[b]thiophenes as intermediates in producing benzothienopyranones demonstrates advanced synthetic techniques that can be applied to related compounds for developing novel drug molecules (Pradhan & De, 2005). The crystal and molecular structure of 5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, closely related to the query compound, has been elucidated, offering insights into the structural basis of its biological activities (Prabhuswamy et al., 2016).

properties

IUPAC Name

1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S2/c1-24-12-21-22-20(24)30-11-18(26)25-15(10-14(23-25)17-8-5-9-29-17)13-6-4-7-16(27-2)19(13)28-3/h4-9,12,15H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELBHXHRARZUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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